molecular formula C16H21NO4 B2932350 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2097872-60-9

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2932350
CAS No.: 2097872-60-9
M. Wt: 291.347
InChI Key: ZENQJRDWEMNNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclohexenyl-hydroxymethyl group linked to a 2-methoxyphenoxyacetamide backbone. This compound combines structural features of cyclic alkenes and aromatic ethers, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-13-7-3-4-8-14(13)21-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENQJRDWEMNNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H25NO3
  • Molecular Weight : 291.39 g/mol

Its structure features a cyclohexene moiety and a methoxyphenol group, which may contribute to its bioactivity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds show that they can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, which is a model for inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was also observed, suggesting a mechanism involving the suppression of pro-inflammatory pathways such as NF-κB and MAPK signaling .

2. Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities. The presence of the methoxyphenol group in this compound suggests it may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects against various diseases linked to oxidative damage.

3. Antimicrobial Activity

Preliminary studies suggest that similar compounds possess antimicrobial properties. While specific data on this compound is limited, related phenolic compounds have shown efficacy against a range of pathogens, indicating potential applications in infection control and treatment.

Case Study 1: In Vitro Analysis

A study evaluated the effects of this compound on RAW 264.7 cells, demonstrating a dose-dependent reduction in NO production upon LPS stimulation. Western blot analysis confirmed decreased expression of iNOS and COX-2, highlighting its anti-inflammatory potential.

Case Study 2: Zebrafish Model

In vivo studies using zebrafish larvae showed that treatment with the compound significantly reduced inflammatory responses induced by LPS, further supporting its role as an anti-inflammatory agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : By downregulating NF-kB and MAPK pathways.
  • Scavenging Free Radicals : Through its phenolic structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenyl-Containing Acetamides

Key analogs include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Differences Reference
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide 4-Ethylphenoxy, ethylcyclohexenyl Not reported Not reported Ethylphenoxy vs. 2-methoxyphenoxy; ethyl linker
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl, ethylcyclohexenyl Not reported Not reported Methoxyphenyl vs. methoxyphenoxy; position

Analysis :

  • The target compound’s 2-methoxyphenoxy group distinguishes it from analogs with para-substituted methoxy or ethyl groups. This substitution likely enhances electron-donating effects, influencing solubility and reactivity.
2-Methoxyphenoxy Acetamide Derivatives

Compounds sharing the 2-methoxyphenoxy-acetamide core but differing in substituents include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Differences Reference
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazole-methylthio 135–136 72 Thiadiazole ring replaces cyclohexenyl group
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Pyrrolidinyl-sulfonylphenyl Not reported Not reported Sulfonamide-phenyl vs. cyclohexenyl-hydroxymethyl

Analysis :

  • Thiadiazole derivatives (e.g., 5k) exhibit higher melting points (135–136°C) compared to non-heterocyclic analogs, suggesting enhanced crystallinity due to planar aromatic systems.
  • Sulfonamide-phenyl analogs (e.g., ) introduce sulfonyl groups, which may improve water solubility and receptor-binding affinity compared to the target compound’s aliphatic hydroxycyclohexenyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.